CID 78061005
Description
CID 78061005 is a unique compound registered in the PubChem database under the identifier 78061005. For example, bioactive compounds like hibiscus acid (CID: 6481826) and gallic acid (CID: 370) are structurally characterized in PubChem with data on mass spectrometry, solubility, and pharmacological effects .
Properties
Molecular Formula |
Al3Mg5 |
|---|---|
Molecular Weight |
202.47 g/mol |
InChI |
InChI=1S/3Al.5Mg |
InChI Key |
ILUBXKHFXQATPE-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Al].[Al].[Al] |
Origin of Product |
United States |
Comparison with Similar Compounds
Challenges in Comparative Analysis
The absence of specific data on CID 78061005 in the evidence limits a direct comparison. However, general methodologies for comparing compounds can be inferred:
- Structural Analysis: Compounds in PubChem are often compared using canonical SMILES, InChI keys, and molecular descriptors. For instance, hibiscus acid (CID: 6481826) and quercetin (CID: 5280343) are structurally distinct flavonoids with different hydroxylation patterns, influencing their bioactivity .
- Analytical Techniques: Mass spectrometry (MS) with collision-induced dissociation (CID) is widely used to differentiate isomers. For example, LC-ESI-MS with in-source CID distinguished ginsenoside Rf and pseudoginsenoside F11 based on fragmentation patterns .
Hypothetical Framework for Comparison
If this compound is a bioactive compound, its comparison with analogs would involve:
Table 1: Key Properties of Hypothetical Analogs
Critical Research Findings
- Structural Similarity: Tools like PubChem Structure Search could identify analogs based on molecular fingerprints. For example, chlorogenic acid (CID: 1794427) and caffeic acid (CID: 689043) share a phenolic backbone but differ in side chains, affecting their metabolic stability .
- Pharmacological Overlap: If this compound targets pathways like apoptosis or inflammation, comparisons with known modulators (e.g., epigallocatechin gallate, CID: 65064) would be relevant .
Limitations and Recommendations
The evidence lacks explicit data on this compound, highlighting the need for:
- Experimental Characterization: Techniques like NMR, MS, and X-ray crystallography (as noted in ) are essential for structural elucidation.
- Bioactivity Profiling : Assays targeting cytotoxicity, enzyme inhibition, or receptor binding would contextualize its utility against analogs.
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